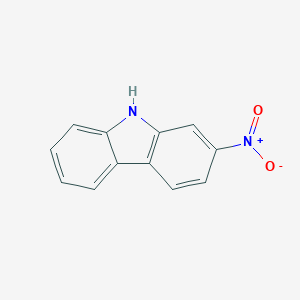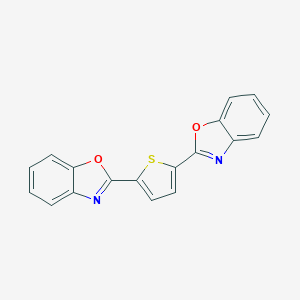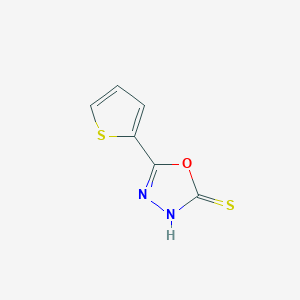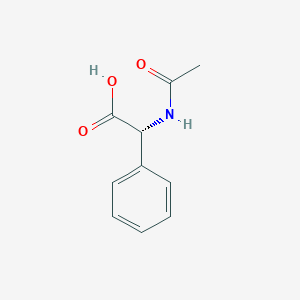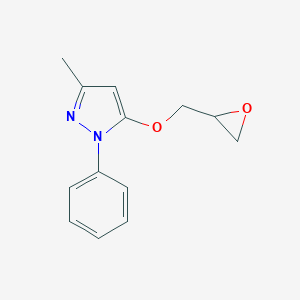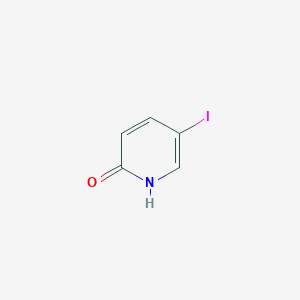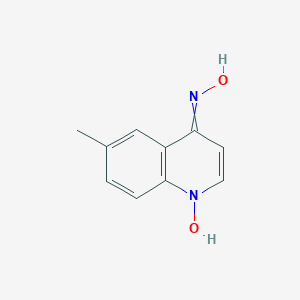![molecular formula C18H18O4 B080155 [2]Benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy- CAS No. 14991-63-0](/img/structure/B80155.png)
[2]Benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy- is a chemical compound that belongs to the family of flavonoids. It is a natural product that is found in several plant species, including Sophora flavescens, Erythrina mulungu, and Pterocarpus marsupium. This compound has gained significant attention from the scientific community due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy- is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways and the regulation of gene expression. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to activate the Nrf2/ARE signaling pathway, which plays a crucial role in the antioxidant defense system.
Effets Biochimiques Et Physiologiques
Benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy- has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types. It has also been shown to improve glucose metabolism, lipid metabolism, and insulin sensitivity in animal models of diabetes. Additionally, it has been shown to protect against neuronal damage and cognitive impairment in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy- in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal studies, even at high doses. Additionally, it is readily available and relatively inexpensive. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy-. One area of interest is the development of novel synthetic analogs with improved pharmacological properties. Another area of interest is the investigation of its potential use in combination with other drugs or therapies for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on different signaling pathways and gene expression profiles.
Méthodes De Synthèse
The synthesis of benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy- can be achieved through several methods. One of the most common methods is the condensation of 2-hydroxybenzaldehyde with 2,3-dihydroxybenzaldehyde in the presence of a base. Another method involves the reaction of 2,3-dihydroxybenzaldehyde with 2,4,5-trimethoxybenzaldehyde in the presence of a base. Both of these methods result in the formation of benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy- with good yields.
Applications De Recherche Scientifique
Benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy- has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, antitumor, and neuroprotective activities. It has also been studied for its potential use in the treatment of diabetes, cardiovascular diseases, and neurological disorders.
Propriétés
Numéro CAS |
14991-63-0 |
|---|---|
Nom du produit |
[2]Benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy- |
Formule moléculaire |
C18H18O4 |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
6a,10-dimethoxy-7,12a-dihydro-5H-isochromeno[4,3-b]chromene |
InChI |
InChI=1S/C18H18O4/c1-19-14-8-7-12-10-18(20-2)17(22-16(12)9-14)15-6-4-3-5-13(15)11-21-18/h3-9,17H,10-11H2,1-2H3 |
Clé InChI |
JVXKLXVZSKFCML-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(CC3(C(O2)C4=CC=CC=C4CO3)OC)C=C1 |
SMILES canonique |
COC1=CC2=C(CC3(C(O2)C4=CC=CC=C4CO3)OC)C=C1 |
Synonymes |
5,6a,7,12a-Tetrahydro-6a,10-dimethoxy[2]benzopyrano[4,3-b][1]benzopyran |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B80074.png)
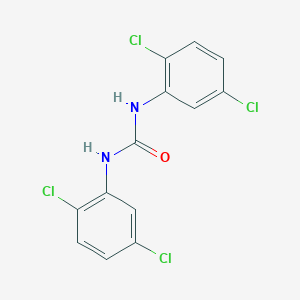
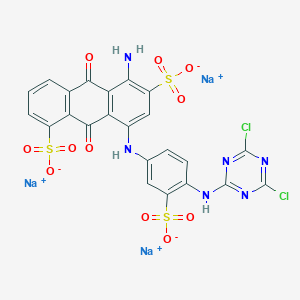
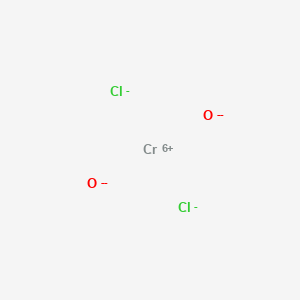
![4-Hydrazinothieno[2,3-d]pyrimidine](/img/structure/B80078.png)
